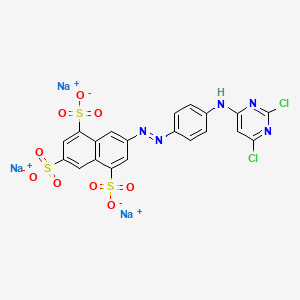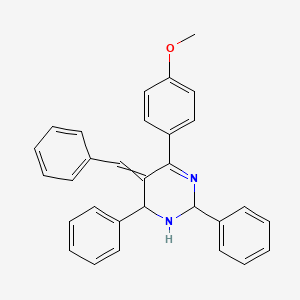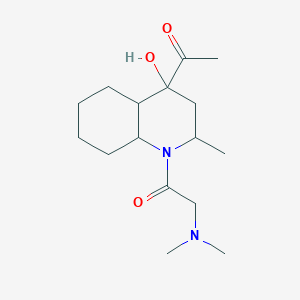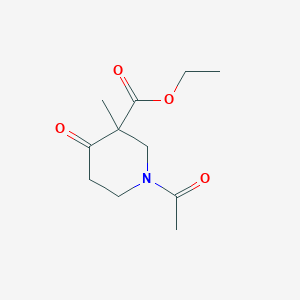![molecular formula C24H28O4 B14479627 4-Methylphenyl 4-[(4-propylcyclohexane-1-carbonyl)oxy]benzoate CAS No. 70567-18-9](/img/structure/B14479627.png)
4-Methylphenyl 4-[(4-propylcyclohexane-1-carbonyl)oxy]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylphenyl 4-[(4-propylcyclohexane-1-carbonyl)oxy]benzoate is an organic compound that belongs to the class of esters. This compound is characterized by the presence of a benzoate ester linked to a cyclohexane ring substituted with a propyl group. The compound’s structure imparts unique chemical properties, making it of interest in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylphenyl 4-[(4-propylcyclohexane-1-carbonyl)oxy]benzoate typically involves esterification reactions. One common method is the reaction between 4-methylphenol and 4-[(4-propylcyclohexane-1-carbonyl)oxy]benzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4-Methylphenyl 4-[(4-propylcyclohexane-1-carbonyl)oxy]benzoate undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often facilitated by reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), in anhydrous solvents.
Substitution: NaH, NaOMe, in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Methylphenyl 4-[(4-propylcyclohexane-1-carbonyl)oxy]benzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-Methylphenyl 4-[(4-propylcyclohexane-1-carbonyl)oxy]benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with enzymes or receptors in biological systems. The cyclohexane ring and propyl group contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
4-Methylphenyl benzoate: Lacks the cyclohexane ring and propyl group, resulting in different chemical properties.
4-Propylcyclohexane-1-carboxylate: Contains the cyclohexane ring and propyl group but lacks the benzoate ester linkage.
Uniqueness
4-Methylphenyl 4-[(4-propylcyclohexane-1-carbonyl)oxy]benzoate is unique due to the combination of its structural features, which impart distinct chemical reactivity and biological activity
Propiedades
Número CAS |
70567-18-9 |
|---|---|
Fórmula molecular |
C24H28O4 |
Peso molecular |
380.5 g/mol |
Nombre IUPAC |
(4-methylphenyl) 4-(4-propylcyclohexanecarbonyl)oxybenzoate |
InChI |
InChI=1S/C24H28O4/c1-3-4-18-7-9-19(10-8-18)23(25)28-22-15-11-20(12-16-22)24(26)27-21-13-5-17(2)6-14-21/h5-6,11-16,18-19H,3-4,7-10H2,1-2H3 |
Clave InChI |
XJRKJSJTVLFUBA-UHFFFAOYSA-N |
SMILES canónico |
CCCC1CCC(CC1)C(=O)OC2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzenesulfonic acid, 4-[[4-[(4-ethoxy-3-methylphenyl)azo]-2,5-dimethoxyphenyl]azo]-, sodium salt](/img/structure/B14479562.png)





![[(2-Hydroxyethyl)(tridecyl)amino]oxidanide](/img/structure/B14479586.png)
![2-(Methylsulfanyl)-1-oxo-1lambda~5~-naphtho[1,2-e][1,2,4]triazine](/img/structure/B14479591.png)
![2-[(2-Hydroxyethyl)amino]ethyl diphenylborinate](/img/structure/B14479600.png)




